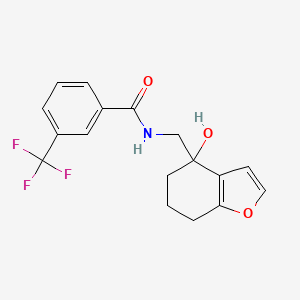

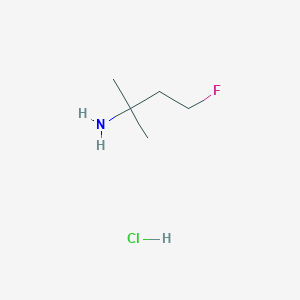

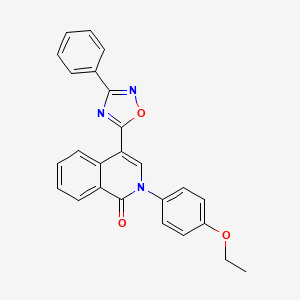

5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine, also known as 5-FB-2-Py-PPD, is a synthetic compound with a wide range of applications in scientific research. This compound is used in various biochemical and physiological studies, as well as in laboratory experiments. It is a versatile compound that can be used to study different biochemical pathways, as well as to understand the mechanism of action of various drugs.

科学的研究の応用

Inhibition of O6-alkylguanine-DNA Alkyltransferase

5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine derivatives have been synthesized and shown to inhibit human O6-alkylguanine-DNA alkyltransferase (AGAT) in vitro. This inhibition potentiates the cytotoxicity of chloroethylnitrosoureas toward cancer cells, such as HeLa S3 cells (Terashima & Kohda, 1998).

Larvicidal Activity

Pyrimidine derivatives linked with morpholinophenyl groups have been synthesized and shown to exhibit significant larvicidal activity against mosquito larvae. These compounds include variants of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives, which demonstrate effective insecticidal properties (Gorle et al., 2016).

Metabolism and Disposition in HIV Inhibitors

This compound compounds have been studied in the context of human immunodeficiency virus (HIV) integrase inhibitors. These studies include investigations into the metabolic fate and excretion of such compounds in animal models, using techniques like 19F-NMR spectroscopy (Monteagudo et al., 2007).

Potential Antimalarial Agent

Research into the synthesis of 6-ethyl-5-(4-pyridinyl)-2,4-pyrimidinediamine, a pyridine analog of pyrimethamine, was conducted to explore its potential as an antimalarial agent. However, the synthesized material showed no significant antimalarial activity (Hung & Werbel, 1984).

Herbicide Development

Studies on the synthesis of pyrimidinyloxybenzylamine derivatives, including 2-fluoro-6-hydroxy-N-substitutedaryl benzylamine derivatives, have been conducted for the development of new herbicides. These compounds are key intermediates in the creation of pyrimidinyloxybenzylamine herbicides (Gong Qi-sun, 2005).

Stereochemistry in Cancer Drug Metabolism

Research into the stereochemistry of the catabolism of the DNA base thymine and the anti-cancer drug 5-fluorouracil has been conducted. This includes the synthesis of specific isotopically labeled compounds to assay the stereochemical course of these catabolic processes (Gani et al., 1985).

特性

IUPAC Name |

5-[(2-fluorophenyl)methyl]-2-pyridin-2-ylpyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5/c17-12-6-2-1-5-10(12)9-11-14(18)21-16(22-15(11)19)13-7-3-4-8-20-13/h1-8H,9H2,(H4,18,19,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJDNNFXOCIXOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=C(N=C(N=C2N)C3=CC=CC=N3)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

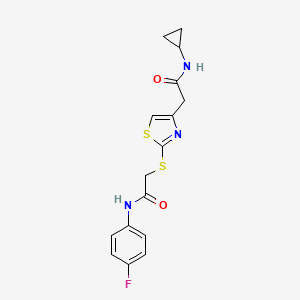

![3-[(4-Bromophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2410456.png)

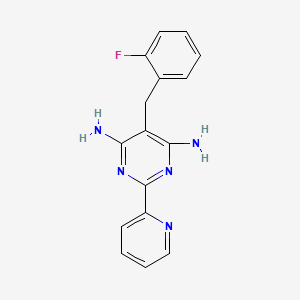

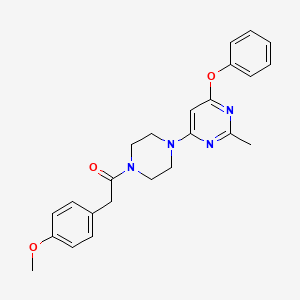

![7-(2-Methoxyphenyl)-3-{[(4-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2410462.png)

![2-[(2E,6E,10E,14Z,18E,22E,26E,30Z,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/no-structure.png)

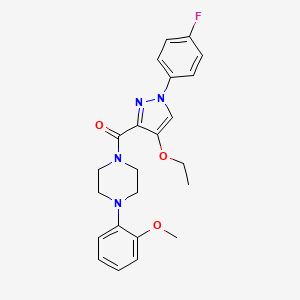

methanone](/img/structure/B2410470.png)

![(Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2410474.png)